Cafedrine (7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]ethyl]-3,7-dihydro-1,2-dimethyl-1H-purine-2,6-dione) is a synthetic compound often studied in its fixed 20:1 combination with Theodrenaline under the brand name Akrinor®. [, ] While clinically used to treat hypotension, this analysis focuses solely on its research applications.
Cafedrine, in combination with Theodrenaline, primarily exerts its effects through β1-adrenergic receptor stimulation. [] This stimulation initiates a signal transduction cascade involving the activation of IP3 receptors, leading to calcium release from intracellular stores. [] This process ultimately results in increased particle transport velocity in murine tracheal epithelium, a surrogate for mucociliary clearance. []
Cafedrine, in combination with Theodrenaline, demonstrates a significant impact on mucociliary clearance, a vital physiological process in the respiratory system. [] Studies utilizing murine tracheal epithelium preparations have shown that Cafedrine/Theodrenaline significantly increases particle transport velocity, a surrogate marker for mucociliary clearance. [] This effect is attributed to the activation of IP3 receptors and subsequent calcium release, ultimately triggered by β1-adrenergic receptor stimulation. [] These findings highlight the potential of Cafedrine/Theodrenaline in modulating mucociliary function, suggesting avenues for future research in respiratory disease models.
Cafedrine, in combination with Theodrenaline, has been extensively studied for its cardiovascular effects, particularly in the context of hypotension. [, , , , , , , , ] Research indicates that Cafedrine/Theodrenaline effectively increases mean arterial pressure by enhancing cardiac preload, stroke volume, and cardiac output. [] While its impact on systemic vascular resistance and heart rate is generally minimal, studies highlight influencing factors like gender, baseline arterial pressure, β-blocker use, and heart failure. [, ]
Research utilizing population kinetic/pharmacodynamic modeling has provided valuable insights into the hemodynamic effects of Cafedrine/Theodrenaline. [] These models, incorporating covariates like age, sex, body mass index (BMI), and medication use, offer a nuanced understanding of the drug's effects, paving the way for personalized dosage optimization in research settings. []
In vitro studies using isolated tissues like human atrial trabeculae and pig coronary arteries have provided a detailed understanding of Cafedrine/Theodrenaline's direct effects on cardiac and vascular tissues. [, ] These studies reveal the interplay between β-adrenergic receptor stimulation, α-adrenergic receptor antagonism, and phosphodiesterase inhibition in mediating the drug's effects on contractile force and vascular tone. [, ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: